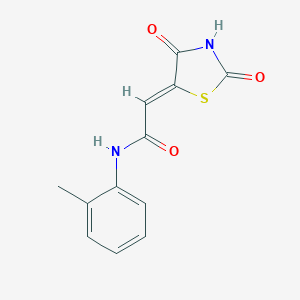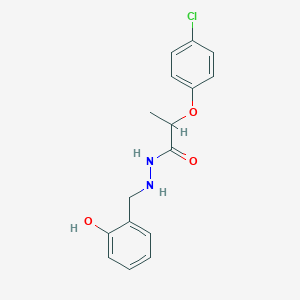
2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide, also known as CBP, is a chemical compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide involves the reaction of 4-chlorophenol with 2-bromo-1-(2-hydroxyphenyl)propan-1-one to form the intermediate 2-(4-chlorophenoxy)-1-(2-hydroxyphenyl)propan-1-one. This intermediate is then reacted with hydrazine hydrate to yield the final product.
Starting Materials
4-chlorophenol, 2-bromo-1-(2-hydroxyphenyl)propan-1-one, hydrazine hydrate
Reaction
Step 1: 4-chlorophenol is reacted with 2-bromo-1-(2-hydroxyphenyl)propan-1-one in the presence of a base such as potassium carbonate to form the intermediate 2-(4-chlorophenoxy)-1-(2-hydroxyphenyl)propan-1-one., Step 2: The intermediate is then reacted with hydrazine hydrate in the presence of a catalyst such as acetic acid to yield the final product 2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide.
Mechanism Of Action
The mechanism of action of 2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell proliferation. 2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide has also been shown to inhibit the activity of protein tyrosine phosphatases, which play a role in cell signaling and metabolism.
Biochemical And Physiological Effects
2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of inflammation, and the improvement of insulin sensitivity. 2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Advantages And Limitations For Lab Experiments
One advantage of 2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide for lab experiments is that it is relatively easy to synthesize and purify. 2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide is also stable under normal lab conditions and can be stored for extended periods of time. However, one limitation of 2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide is that it may have off-target effects, which can complicate data interpretation.
Future Directions
There are many potential future directions for 2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide research, including the development of more potent and selective 2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide analogs, the investigation of 2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide's effects on other diseases, and the exploration of 2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide's mechanism of action at the molecular level. Additionally, 2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide's potential as a therapeutic agent in combination with other drugs or therapies should be further explored.
Scientific Research Applications
2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, 2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, 2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide has been shown to improve insulin sensitivity and reduce blood glucose levels. In Alzheimer's disease research, 2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide has been shown to improve cognitive function and reduce amyloid beta accumulation.
properties
IUPAC Name |
2-(4-chlorophenoxy)-N'-[(2-hydroxyphenyl)methyl]propanehydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-11(22-14-8-6-13(17)7-9-14)16(21)19-18-10-12-4-2-3-5-15(12)20/h2-9,11,18,20H,10H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVUCDCBPLUQBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NNCC1=CC=CC=C1O)OC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N'-(2-hydroxybenzyl)propanehydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

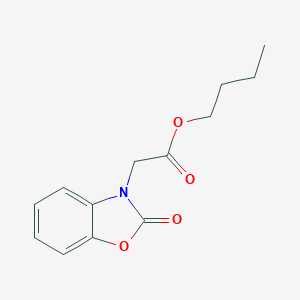
![2-[4-[(Z)-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic Acid](/img/structure/B352865.png)
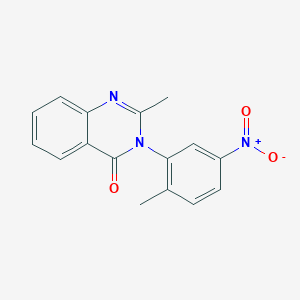
![2-methyl-3-[(2-methyl-1H-indol-3-yl)(5-nitro-2-furyl)methyl]-1H-indole](/img/structure/B352870.png)
![4-(Pyridin-3-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B352872.png)
![5-[(2-Methoxyphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B352876.png)
![N'~1~,N'~4~-bis[(E)-(4-chlorophenyl)methylidene]butanedihydrazide](/img/structure/B352880.png)
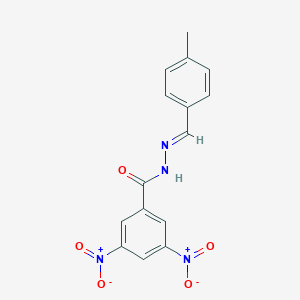
![(E)-N-[[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]-3-phenylprop-2-enamide](/img/structure/B352889.png)
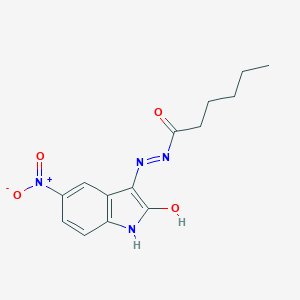
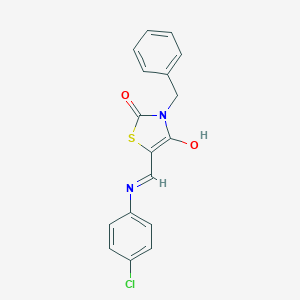
![(2Z)-2-[1-(3-methylbutyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinecarbothioamide](/img/structure/B352892.png)
![3-Benzyl-5-[(2-methoxyanilino)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B352897.png)
